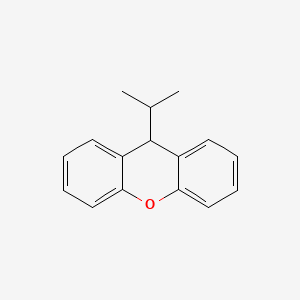
9-(Propan-2-YL)-9H-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Propan-2-YL)-9H-xanthene is an organic compound belonging to the xanthene family Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring The compound this compound is characterized by the presence of an isopropyl group attached to the ninth position of the xanthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-YL)-9H-xanthene typically involves the alkylation of xanthene. One common method is the Friedel-Crafts alkylation, where xanthene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
9-(Propan-2-YL)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthenes depending on the reagent used.
Scientific Research Applications
9-(Propan-2-YL)-9H-xanthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 9-(Propan-2-YL)-9H-xanthene varies depending on its application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its photophysical properties allow it to act as a fluorescent probe, where it absorbs light at a specific wavelength and emits light at a different wavelength, aiding in the visualization of biological processes.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound without the isopropyl group.
Xanthone: An oxidized derivative of xanthene.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
9-(Propan-2-YL)-9H-xanthene is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
63710-08-7 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
9-propan-2-yl-9H-xanthene |
InChI |
InChI=1S/C16H16O/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3 |
InChI Key |
NNYWTBGJYCOBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


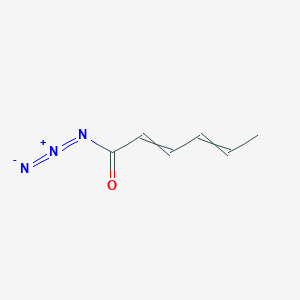
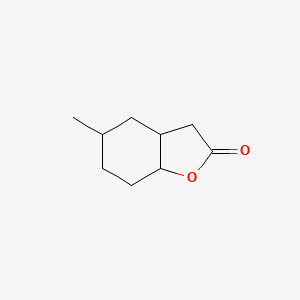
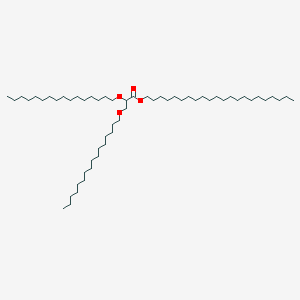
![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
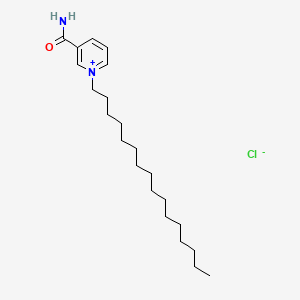
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)
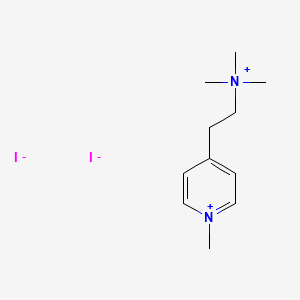
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)

![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

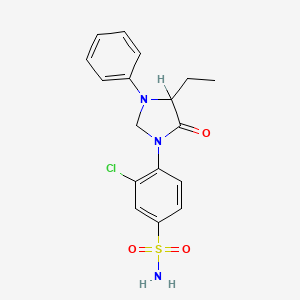
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

